

# Org 25935: A Technical Overview of a Glycine Transporter-1 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Org 25935**  
Cat. No.: **B10764295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Org 25935**, also known as SCH-900435, is a selective inhibitor of the glycine transporter-1 (GlyT-1). By blocking GlyT-1, **Org 25935** increases the synaptic availability of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. This mechanism has been investigated for its therapeutic potential in conditions characterized by NMDA receptor hypofunction, such as schizophrenia, and for its modulatory effects on neurotransmitter systems implicated in alcohol dependence.

Despite its investigation in clinical trials, detailed quantitative pharmacokinetic and bioavailability data for **Org 25935** are not extensively available in the public domain. This guide synthesizes the available information on **Org 25935** and provides a representative overview of the pharmacokinetic properties and experimental methodologies for GlyT-1 inhibitors, drawing from studies on analogous compounds where specific data for **Org 25935** is lacking.

## Mechanism of Action

The therapeutic rationale for **Org 25935** centers on its ability to enhance NMDA receptor function through the modulation of glycine concentrations.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Org 25935** at the glutamatergic synapse.

## Pharmacokinetics and Bioavailability

Detailed pharmacokinetic parameters for **Org 25935**, such as maximum plasma concentration (C<sub>max</sub>), time to reach C<sub>max</sub> (T<sub>max</sub>), elimination half-life (t<sub>1/2</sub>), clearance (CL), volume of distribution (V<sub>d</sub>), and absolute bioavailability, are not publicly available. Clinical trials have administered **Org 25935** orally, suggesting it has some degree of oral bioavailability.

To provide a contextual understanding, the table below summarizes representative pharmacokinetic data from preclinical and clinical studies of other selective GlyT-1 inhibitors. It is crucial to note that these values are not directly transferable to **Org 25935** but offer an insight into the general pharmacokinetic profile of this class of compounds.

| Parameter           | Bitopertin (Rat, s.c.) | Bitopertin (Human, oral) | Icleperitin (BI 425809) (Human, oral) |
|---------------------|------------------------|--------------------------|---------------------------------------|
| Tmax (h)            | 3.7 - 24.0             | ~4                       | 3 - 5                                 |
| t1/2 (h)            | 35.1 - 110.3           | ~40                      | Not Reported                          |
| CL (L/h/kg)         | 0.07 - 0.13            | Not Reported             | Not Reported                          |
| Vz (L/kg)           | Not Reported           | Not Reported             | Not Reported                          |
| Bioavailability (%) | Not Applicable         | Not Reported             | Not Reported                          |

## Experimental Protocols

While specific experimental protocols for **Org 25935** are not detailed in the available literature, the following sections describe general methodologies typically employed in the preclinical and clinical pharmacokinetic assessment of small molecule inhibitors like **Org 25935**.

## Preclinical Pharmacokinetic Studies in Rodents

**Objective:** To determine the pharmacokinetic profile of a GlyT-1 inhibitor following intravenous and oral administration in rats.

**Methodology:**

- **Animal Model:** Male and female Sprague-Dawley rats.
- **Drug Formulation:** The compound is typically dissolved in a suitable vehicle, such as a mixture of polyethylene glycol, ethanol, and water, for administration.
- **Administration:**
  - **Intravenous (IV):** A single bolus dose is administered via the tail vein.
  - **Oral (PO):** A single dose is administered by oral gavage.
- **Blood Sampling:** Serial blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes

containing an anticoagulant (e.g., EDTA).

- **Plasma Preparation:** Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- **Bioanalysis:** Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** Non-compartmental analysis is used to determine key pharmacokinetic parameters.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Org 25935: A Technical Overview of a Glycine Transporter-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10764295#org-25935-pharmacokinetics-and-bioavailability\]](https://www.benchchem.com/product/b10764295#org-25935-pharmacokinetics-and-bioavailability)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)